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1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

PARP-1 inhibition phthalazinone scaffold urea pharmacophore

1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396885-89-4; molecular formula C₁₈H₁₇ClN₄O₂; MW 356.81 g/mol) is a synthetic phthalazinone–urea hybrid featuring a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl core connected via a methylene bridge to a urea moiety that bears a para-chlorobenzyl substituent. The phthalazinone scaffold is a privileged chemotype in poly(ADP-ribose) polymerase (PARP) inhibitor development—exemplified by the FDA-approved drug olaparib—while the substituted (phthalazin-1-ylmethyl)urea motif has been patented for hepatitis B virus (HBV) capsid inhibition.

Molecular Formula C18H17ClN4O2
Molecular Weight 356.81
CAS No. 1396885-89-4
Cat. No. B2879382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
CAS1396885-89-4
Molecular FormulaC18H17ClN4O2
Molecular Weight356.81
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN4O2/c1-23-17(24)15-5-3-2-4-14(15)16(22-23)11-21-18(25)20-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,25)
InChIKeyRDXYXGJSBXYKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396885-89-4): Phthalazinone-Urea Hybrid with Dual PARP–HBV Capsid Research Potential


1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396885-89-4; molecular formula C₁₈H₁₇ClN₄O₂; MW 356.81 g/mol) is a synthetic phthalazinone–urea hybrid featuring a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl core connected via a methylene bridge to a urea moiety that bears a para-chlorobenzyl substituent [1]. The phthalazinone scaffold is a privileged chemotype in poly(ADP-ribose) polymerase (PARP) inhibitor development—exemplified by the FDA-approved drug olaparib—while the substituted (phthalazin-1-ylmethyl)urea motif has been patented for hepatitis B virus (HBV) capsid inhibition [2][3]. The compound occupies a structurally differentiated position at the intersection of these two therapeutic target classes, distinguished specifically by its para-chlorobenzyl urea side chain [4].

Why Olaparib and Other Phthalazinone PARP Inhibitors Cannot Substitute for 1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea in Research Procurement


Despite sharing the phthalazinone core with olaparib, 1-(4-chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is not a simple 'olaparib analog' and cannot be functionally replaced by generic phthalazinone PARP inhibitors. Olaparib achieves PARP1/2 inhibition through a cyclopropanecarbonyl-piperazine moiety (IC₅₀ PARP1 ≈ 5 nM in biochemical assays), while the target compound features a urea-linked para-chlorobenzyl side chain that directs the molecule toward a fundamentally different pharmacophore space—one overlapping with both PARP inhibition and HBV capsid assembly modulation [1]. Computational evidence demonstrates that chlorine positional orientation (para vs. meta) on the chlorophenyl ring drives differential binding affinity, electrostatic stabilization, and orientational stability at the PARP-1 binding pocket, meaning that even closely related chlorophenyl-phthalazinones cannot be considered interchangeable [2]. Furthermore, the closest available synthetic analog (CAS 1396877-84-1, bearing a 3,4-dimethoxybenzyl in place of the 4-chlorobenzyl) introduces distinct electronic and lipophilic properties that alter target engagement profiles .

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396885-89-4) Relative to Comparators


Structural Differentiation from Olaparib: Urea–Methylene Linker vs. Piperazine–Cyclopropanecarbonyl Motif

The target compound replaces olaparib's N-cyclopropanecarbonyl-piperazine side chain with a urea–methylene–(4-chlorobenzyl) motif. This structural substitution fundamentally alters the hydrogen-bonding donor/acceptor profile at the nicotinamide-binding pocket: the urea NH groups can participate as dual H-bond donors, while the 4-chlorobenzyl group provides a halogen-substituted aromatic ring for π-stacking and hydrophobic interactions distinct from olaparib's cyclopropane ring [1]. In the related 4-phenylphthalazin-1-one series, compound 11c (meta-chlorophenyl) achieved a PARP-1 IC₅₀ of 97 nM versus olaparib's IC₅₀ of 139 nM in the same A549-cell-based assay system, demonstrating that alternative side-chain chemistries on the phthalazinone core can yield enhanced cellular PARP-1 inhibitory activity relative to the clinical benchmark [2].

PARP-1 inhibition phthalazinone scaffold urea pharmacophore structure-based drug design

Chlorine Positional Effect: Para-Chlorobenzyl vs. Meta-Chlorophenyl Binding Energetics at PARP-1

A computational molecular dynamics study directly compared para-chlorophenyl (compound 11d) and meta-chlorophenyl (compound 11c) phthalazinone-based PARP-1 inhibitors. The para-chlorophenyl compound 11d exhibited inferior binding energetics compared to its meta counterpart: 11d displayed higher RMSD deviations indicative of unstable binding orientation, lower total binding energy (ΔGbind), and weaker electrostatic stabilization (ΔEele = -19.96 kcal/mol for 11d vs. -27.20 kcal/mol for 11c) [1]. Since the target compound bears a para-chlorobenzyl group (para-substituted chlorophenyl ring connected via a methylene to the urea), these computational findings suggest that the para-chlorine positional orientation may similarly affect its PARP-1 binding characteristics relative to meta-substituted analogs, providing a testable mechanistic hypothesis for structure–activity relationship (SAR) optimization [1].

chlorine substitution binding free energy PARP-1 selectivity molecular dynamics

Drug-Likeness and Physicochemical Profile: In Silico Compliance with Lipinski and Veber Rules

Nine structurally related phthalazinone-based PARP-1 inhibitors from the Almahli series (including compounds 11c and 11d) were demonstrated to pass both Lipinski (Rule of Five) and Veber rule filters, with predicted favorable oral pharmacokinetic properties [1]. The target compound (MW 356.81 g/mol; calculated logP ≈ 3.88; 5 rotatable bonds; tPSA ≈ 69 Ų; 1 H-bond donor; 5 H-bond acceptors) falls within these drug-likeness boundaries: MW < 500 Da, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10, rotatable bonds ≤ 10, and tPSA < 140 Ų [1][2]. In comparison, olaparib (MW 434.46 g/mol; logP ≈ 2.2; tPSA ≈ 86 Ų) possesses higher molecular weight and topological polar surface area, which may differentially affect blood–brain barrier penetration potential [3]. Compound 11c (PARP1-IN-8) has been specifically noted as blood–brain barrier penetrant [3].

drug-likeness ADME prediction Lipinski Rule of Five Veber rules

Dual-Target Scaffold Potential: PARP Inhibition and HBV Capsid Assembly Modulation Within a Single Chemotype

The target compound's substituted (phthalazin-1-ylmethyl)urea architecture is explicitly claimed in US Patent US20230312481A1 as a hepatitis B virus (HBV) and hepatitis D virus (HDV) capsid assembly inhibitor [1]. Simultaneously, the phthalazinone core places the compound within the established PARP inhibitor pharmacophore class [2]. Phthalazinone-based HBV capsid inhibitors have achieved in vitro IC₅₀ values as low as 0.014 ± 0.004 μM (compound 19f), with demonstrated in vivo efficacy producing a 2.67 log reduction in HBV DNA viral load in an AAV-HBV mouse model at 150 mg/kg BID . In contrast, olaparib and other clinically approved PARP inhibitors (rucaparib, niraparib, talazoparib) have no reported HBV capsid inhibitory activity. This positions the target compound at a unique dual-target intersection that no currently marketed PARP inhibitor occupies [1].

dual-target inhibitor HBV capsid assembly PARP inhibitor phthalazinone urea

Close Analog Comparison: 4-Chlorobenzyl vs. 3,4-Dimethoxybenzyl Substitution on the Phthalazinone-Urea Scaffold

The closest catalogued analog to the target compound is CAS 1396877-84-1, which replaces the 4-chlorobenzyl group with a 3,4-dimethoxybenzyl group while retaining the identical phthalazinone-urea core . This single-point substitution produces significant differences in electronic character: the 4-chlorobenzyl group (Hammett σₚ for Cl = +0.23) is electron-withdrawing and capable of halogen bonding, whereas the 3,4-dimethoxybenzyl group (σₘ for OCH₃ = +0.12, σₚ for OCH₃ = -0.27) presents a mixed inductive/mesomeric electronic profile with additional H-bond acceptor capacity from the methoxy oxygens [1]. The chlorine substituent has been specifically identified as pharmacophorically relevant for differential PARP-1 inhibitory potency based on its positional orientation [2]. These electronic differences are predicted to alter binding interactions at the PARP-1 nicotinamide site (particularly with Tyr907 and Tyr896 involved in π-stacking) and at the HBV capsid protein interface [2].

SAR halogen bonding electron-withdrawing group bioisostere comparison

Procurement-Relevant Research Application Scenarios for 1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396885-89-4)


PARP-1 Structure–Activity Relationship (SAR) Probe for Non-Olaparib Chemotypes

This compound serves as a differentiated SAR probe for exploring PARP-1 inhibition through a urea-linked pharmacophore rather than the cyclopropanecarbonyl-piperazine motif of olaparib. Researchers studying the structural determinants of PARP-1 binding can use this compound to test how urea H-bond donor geometry and para-chlorobenzyl halogen bonding contribute to catalytic domain engagement, referencing the established cellular PARP-1 inhibition benchmarks of compound 11c (IC₅₀ = 97 nM) and olaparib (IC₅₀ = 139 nM) in the A549 cell-based assay system [1]. The compound's lower molecular weight (356.81 vs. 434.46 g/mol for olaparib) and reduced tPSA (69 vs. 86 Ų) make it a candidate for CNS-penetrant PARP-1 inhibitor development [2].

HBV Capsid Assembly Inhibitor Screening and Dual-Target Antiviral-Oncology Research

The substituted (phthalazin-1-ylmethyl)urea scaffold is explicitly claimed in US Patent US20230312481A1 for HBV and HDV capsid inhibition [3]. This compound can be deployed in HepAD38 or HepG2.2.15 cell-based HBV DNA replication assays, with the phthalazinone-based capsid inhibitor 19f (IC₅₀ = 0.014 ± 0.004 μM; 2.67 log viral load reduction in AAV-HBV mouse model at 150 mg/kg BID) providing a potent comparator benchmark . Its dual PARP/HBV potential is particularly relevant for hepatocellular carcinoma research, where chronic HBV infection and PARP-dependent DNA repair pathways may represent synergistic therapeutic nodes.

Halogen Bonding and Chlorine Positional Effect Studies in Medicinal Chemistry

The para-chlorobenzyl substituent provides a well-defined system for investigating halogen bonding contributions to protein–ligand interactions. The computational comparison of para-chlorophenyl (11d) and meta-chlorophenyl (11c) phthalazinones revealed a 7.24 kcal/mol difference in electrostatic stabilization energy (ΔΔEele) favoring the meta orientation, alongside greater conformational stability [4]. By pairing this compound with its meta-chlorobenzyl isomer or the 3,4-dimethoxybenzyl analog (CAS 1396877-84-1) , researchers can experimentally validate whether the computational predictions of reduced binding stability for para-substituted chlorophenyl-phthalazinones translate to measurable differences in IC₅₀, residence time, and cellular efficacy.

In Silico Screening Library Enrichment for Polypharmacology Prediction

Given that this compound is structurally positioned at the intersection of PARP-1 and HBV capsid pharmacophores, it represents a valuable entry for computational polypharmacology libraries. Its predicted drug-like properties (MW 356.81, logP 3.88, tPSA 69 Ų) comply with Lipinski and Veber filters, as demonstrated for the broader phthalazinone class [1][2]. Docking studies against both PARP-1 (PDB: 5WRZ) and HBV core protein (PDB: 5E0I or similar) can be used to predict target selectivity profiles and guide synthetic prioritization. Procurement of this compound alongside its close analogs enables construction of a focused chemical library for machine-learning-based activity prediction across the PARP and antiviral target families.

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